molecular formula C26H28N4O2S B2418755 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851937-07-0

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2418755
CAS No.: 851937-07-0
M. Wt: 460.6
InChI Key: BDWLWKCJQIJUII-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. The compound’s molecule has two amine (-NH2) groups attached to a carbonyl (C=O) group .


Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the methoxy groups (-OCH3) and the pyridinyl group (a nitrogen-containing heterocyclic aromatic ring) could have significant effects on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds containing the indole group are known to undergo electrophilic substitution, mainly at position 3 . Thioureas are known to react with nitrous acid to yield S-nitrosothioureas .

Scientific Research Applications

Antifungal Activity

A study on pyrimidine derivatives with pyridinylmethylthio and phenylamino moieties, including compounds structurally related to the specified chemical, highlighted their potential in antifungal applications. For instance, N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio) pyrimidin-4-amine displayed high inhibition activity against Botrytis cinerea, while other similar compounds exhibited activities against Sclerotinia sclerotiorum (Wang et al., 2018).

Molecular Docking and DNA Binding

Research involving 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound analogous to the one , demonstrated its potential in molecular docking and DNA binding. This compound was found to bind with B-DNA and showed a binding energy of -7.41 kcal/mol, indicating a strong interaction with DNA molecules (Mushtaque et al., 2016).

Antioxidant and Antimicrobial Activity

A study on thiazolopyrimidine derivatives, similar in structure to the specified chemical, revealed their potential antioxidant and antimicrobial activities. Some newly synthesized compounds displayed moderate to good efficacy in these areas (Youssef & Amin, 2012).

Cytotoxicity and Cell Cycle Analysis

Research on thiourea derivatives related to the specified compound, such as 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, explored their cytotoxic effects and impact on cell cycle analysis. These studies are crucial for understanding the potential use of these compounds in cancer treatment (Mushtaque et al., 2017).

Anticonvulsant Activity

Another study focused on schiff bases of 3-aminomethyl pyridine, structurally similar to the chemical , and their potential as anticonvulsant agents. This research adds to the understanding of how such compounds can be used in treating neurological disorders (Pandey & Srivastava, 2011).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure and ingestion. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Future Directions

Indole derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing various derivatives of this compound and testing their biological activity.

Properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-18-21(22-16-20(31-2)11-12-23(22)28-18)13-15-30(17-19-8-6-7-14-27-19)26(33)29-24-9-4-5-10-25(24)32-3/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWLWKCJQIJUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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